molecular formula C11H9F3N2O B176387 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol CAS No. 119868-25-6

5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

Cat. No.: B176387
CAS No.: 119868-25-6
M. Wt: 242.2 g/mol
InChI Key: YOHTWWBAMZHHLC-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a hydroxyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters in the presence of a trifluoromethylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes . The use of automated systems and advanced monitoring techniques ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and trifluoromethylated compounds .

Scientific Research Applications

5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde
  • 5-Methyl-1-phenyl-1-hexen-3-one

Uniqueness

Compared to similar compounds, 5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-9(17)10(11(12,13)14)15-16(7)8-5-3-2-4-6-8/h2-6,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHTWWBAMZHHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356176
Record name 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119868-25-6
Record name 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119868-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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